3-chloro-6-hydrazinylPyridazine hydrochloride

Description

Structural Characterization and Nomenclature

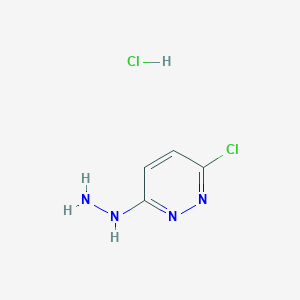

This compound possesses the molecular formula C₄H₆Cl₂N₄, with a molecular weight of 181.02 grams per mole, representing the 1:1 hydrochloride salt of the parent compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is designated as (6-chloropyridazin-3-yl)hydrazine hydrochloride, reflecting the structural arrangement of substituents on the six-membered diazine ring system. The Chemical Abstracts Service registry number for the hydrochloride salt is 856847-88-6, distinguishing it from the free base form which carries the registry number 17284-97-8. Structural analysis reveals that the pyridazine core features two nitrogen atoms positioned at the 1 and 2 positions of the ring, with the chlorine atom occupying the 3-position and the hydrazinyl group (-NH-NH₂) attached at the 6-position. The compound exhibits planarity within the pyridazine ring system, with crystallographic studies demonstrating root mean square deviations of approximately 0.0219 Angstroms from planarity. Alternative nomenclature systems refer to this compound as 3-chloro-6-hydrazinopyridazine hydrochloride, pyridazine 3-chloro-6-hydrazinyl hydrochloride, and 1-(6-chloropyridazin-3-yl)hydrazine hydrochloride, all of which describe the same molecular entity.

The three-dimensional conformational analysis indicates that the hydrazinyl substituent adopts a conformation that minimizes steric interactions while maintaining optimal hydrogen bonding opportunities. Infrared spectroscopic characterization reveals characteristic absorption bands corresponding to nitrogen-hydrogen stretching vibrations in the hydrazine moiety, carbon-chlorine stretching, and aromatic carbon-carbon stretching within the pyridazine framework. Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of individual atoms, with proton nuclear magnetic resonance spectra showing distinct signals for the aromatic protons and the hydrazine protons. The InChI (International Chemical Identifier) key for the compound is documented as FXYQRYGWWZKUFV-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications.

Historical Context and Developmental Milestones

The development of this compound can be traced to the broader evolution of pyridazine chemistry, which emerged as a significant area of heterocyclic research during the mid-twentieth century. Early synthetic methodologies for pyridazine derivatives were established through the pioneering work on dichloro-pyridazine precursors, with 3,6-dichloropyridazine serving as the primary starting material for hydrazinyl substitutions. The first documented synthesis of the parent compound 3-chloro-6-hydrazinylpyridazine was achieved through nucleophilic substitution reactions involving hydrazine hydrate and 3,6-dichloropyridazine under elevated temperature conditions. This foundational methodology established the protocol for selective mono-substitution of one chlorine atom while retaining the second chlorine for further functionalization. Patent literature from the 1980s and 1990s demonstrates the compound's recognition as a valuable intermediate in pharmaceutical synthesis, particularly for the development of beta-adrenergic blocking agents and vasodilator compounds. The hydrochloride salt form gained prominence in pharmaceutical applications due to its enhanced stability and solubility characteristics compared to the free base.

Contemporary research has expanded the synthetic scope through the development of improved purification methods and crystallization techniques that ensure high purity products suitable for pharmaceutical applications. The compound's role in medicinal chemistry became particularly prominent during the 2000s when researchers began exploring pyridazine derivatives for their anticancer and antimicrobial properties. Modern synthetic approaches have incorporated green chemistry principles, optimizing reaction conditions to minimize environmental impact while maintaining high yields. The evolution from laboratory curiosity to pharmaceutical intermediate reflects the compound's proven utility in multiple therapeutic areas and its compatibility with large-scale manufacturing processes. Recent patent filings continue to cite this compound as a key intermediate in the synthesis of novel therapeutic agents, indicating its sustained relevance in contemporary drug discovery programs.

Significance in Heterocyclic Chemistry and Medicinal Research

This compound occupies a central position in heterocyclic chemistry as both a synthetic building block and a pharmacologically active scaffold. The compound's significance stems from its dual reactivity patterns, where the chlorine substituent serves as a leaving group for nucleophilic substitution reactions while the hydrazinyl moiety provides nucleophilic character for condensation reactions with carbonyl compounds. This bifunctional reactivity enables the construction of complex molecular architectures through sequential transformations, making it an invaluable tool in medicinal chemistry. Research investigations have demonstrated the compound's utility in synthesizing triazolo-pyridazine derivatives, which exhibit enhanced biological activity compared to the parent structure. The hydrochloride salt form facilitates pharmaceutical development by improving bioavailability and enabling precise dosing in biological assays.

Medicinal research has revealed that pyridazine derivatives incorporating the 3-chloro-6-hydrazinyl substitution pattern exhibit diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties. The structural features of this compound allow for optimization of pharmacokinetic properties through systematic modification of the pyridazine framework. Contemporary drug discovery programs frequently employ this compound as a starting point for lead optimization, leveraging its established synthetic accessibility and biological activity profile. The compound serves as a model system for understanding structure-activity relationships in pyridazine pharmacology, providing insights that guide the design of more potent and selective therapeutic agents. Its role extends to agricultural chemistry, where pyridazine derivatives find application as pesticide intermediates and plant growth regulators.

Properties

IUPAC Name |

(6-chloropyridazin-3-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4.ClH/c5-3-1-2-4(7-6)9-8-3;/h1-2H,6H2,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIMMNBPODEAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1NN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474501 | |

| Record name | AGN-PC-00HMCX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856847-88-6 | |

| Record name | AGN-PC-00HMCX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Overview

The synthesis of 3-chloro-6-hydrazinylpyridazine hydrochloride primarily involves the nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine by hydrazine hydrate, yielding the hydrazinyl derivative. This reaction is typically conducted under controlled temperature and solvent conditions to optimize yield and purity.

Common Synthetic Route

$$

\text{3,6-Dichloropyridazine} + \text{Hydrazine Hydrate} \xrightarrow[\text{solvent}]{80-120^\circ C, 5-6.5h} \text{3-Chloro-6-hydrazinylpyridazine}

$$

Detailed Reaction Conditions and Variations

Temperature: The reaction temperature ranges from 80°C (sealed tube) to 120°C (reflux), with longer reaction times (5 to 6.5 hours) ensuring complete conversion.

Solvent Systems: Methanol is commonly used; however, acetonitrile, dichloromethane, tetrahydrofuran, toluene, and water have also been reported as solvents or co-solvents, depending on the scale and purification strategy.

Molar Ratios: Typically, hydrazine hydrate is used in slight excess (0.9 to 2.1 equivalents relative to 3,6-dichloropyridazine) to drive the reaction to completion.

Purification: After solvent removal, the crude product is purified via silica gel column chromatography and recrystallization, yielding a product with high purity (up to 99.23% by HPLC).

Representative Experimental Procedure

| Parameter | Details |

|---|---|

| Reactants | 3,6-Dichloropyridazine (74.5 g, 500 mmol), Hydrazine Hydrate (37.5 g, 750 mmol) |

| Solvent | Methanol (880 mL) |

| Reaction Conditions | Stirred at 120°C for 6.5 hours under reflux |

| Monitoring | TLC and GC to confirm reaction completion |

| Workup | Solvent removed by rotary evaporation |

| Purification | Silica gel column chromatography, recrystallization |

| Yield | 81.5% isolated yield |

| Purity | 99.23% (HPLC) |

This method provides a practical balance between yield, purity, and operational simplicity, suitable for laboratory and potentially industrial scale synthesis.

Alternative Preparation Notes

A lower temperature sealed tube method (80°C, 5 hours) using hydrazine monohydride also achieves 100% crude yield, but requires subsequent purification.

The reaction is generally mild and avoids harsh conditions, which contributes to the stability and quality of the product.

The product can be isolated as the free base or as the hydrochloride salt, depending on the downstream application.

Summary Table of Preparation Methods

| Method | Reactants | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| Sealed tube | 3,6-Dichloropyridazine + Hydrazine Monohydride | None or minimal solvent | 80°C | 5 h | 100 (crude) | Not specified | Requires purification |

| Reflux in Methanol | 3,6-Dichloropyridazine + Hydrazine Hydrate | Methanol | 120°C | 6.5 h | 81.5 (isolated) | 99.23 (HPLC) | Column chromatography purification |

| Reflux in Various Solvents | 3,6-Dichloropyridazine + Hydrazine Hydrate | Acetonitrile, MeOH, DCM, THF, Toluene, Water | 40–150°C | 6–15 h | Not specified | High purity after purification | Flexible solvent choice |

Research Findings and Considerations

The reaction proceeds via nucleophilic aromatic substitution, replacing one chlorine atom with hydrazine, favoring substitution at the 6-position.

The choice of solvent and temperature affects reaction time and product purity.

Purification via silica gel chromatography and recrystallization is essential to remove unreacted starting materials and by-products.

The method is scalable and uses readily available, inexpensive starting materials.

The product is stable and suitable for further synthetic transformations, such as coupling reactions or formation of hydrazones.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-hydrazinylPyridazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 3 can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The hydrazinyl group can participate in redox reactions.

Condensation Reactions: The compound can form hydrazones and other derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Carbonyl Compounds: Such as aldehydes or ketones for condensation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used.

Oxidized or Reduced Derivatives: Depending on the specific redox conditions.

Hydrazones: Formed through condensation with carbonyl compounds.

Scientific Research Applications

Chemical Synthesis and Applications

Building Block for Heterocycles

3-Chloro-6-hydrazinylpyridazine hydrochloride serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution, oxidation, and condensation, makes it a versatile reagent in organic synthesis. For instance, the chlorine atom at position 3 can be substituted by different nucleophiles, allowing for the creation of diverse derivatives that may exhibit enhanced properties or novel functionalities.

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound possesses notable antimicrobial and anticancer activities. Studies have demonstrated its effectiveness against various microbial strains, including Cryptosporidium species, which are responsible for severe gastrointestinal infections. The compound exhibited effective concentrations (EC50) ranging from approximately 0.2 to 6 μM against Cryptosporidium hominis and Cryptosporidium parvum, suggesting its potential as a therapeutic agent in treating cryptosporidiosis .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve the formation of covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. Additionally, its capacity to participate in redox reactions could lead to the generation of reactive oxygen species, further contributing to its biological activity.

Medicinal Chemistry

Drug Development Potential

The compound is being explored as a precursor for developing new pharmacologically active agents. Its structural modifications have been linked to improved biological activities, making it a candidate for further investigation in drug development programs. For example, derivatives with specific substituents on the pyridazine ring have shown enhanced potency against target pathogens .

Case Studies

-

Anticryptosporidial Activity

In a comparative study against standard treatments for Cryptosporidium infections, this compound demonstrated superior efficacy compared to nitazoxanide in eliminating parasites from cell cultures. This suggests its potential role as a new therapeutic option for treating cryptosporidiosis, particularly in immunocompromised patients . -

Structure-Activity Relationship (SAR) Studies

SAR studies have indicated that specific modifications to the hydrazine and chlorine substituents can either enhance or diminish biological activity. For instance, introducing different aryl groups at designated positions on the pyridazine scaffold has been shown to alter both potency and selectivity against various pathogens .

Mechanism of Action

The mechanism of action of 3-chloro-6-hydrazinylPyridazine hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species or altering cellular redox states .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-Chloro-6-hydrazinylpyridazine hydrochloride

- CAS No.: 17284-97-8

- Molecular Formula : C₄H₅ClN₄·HCl

- Molecular Weight : 144.56 (free base), 181.02 (hydrochloride salt) .

Synthesis :

The compound is synthesized via nucleophilic substitution of 3,6-dichloropyridazine with hydrazine hydrate in solvents such as 1,4-dioxane, DMF, or acetonitrile under reflux . Key steps include degassing and purification via crystallization.

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key Observations :

- Planar vs. Bulky Substituents : The hydrazinyl group in the parent compound enables planar dimerization via N–H⋯N hydrogen bonds , while piperazinyl or chloromethyl substituents introduce steric bulk or reactivity.

- Thermal Stability : Cyclization into triazolo[4,3-b]pyridazine derivatives (e.g., compound 2) increases melting points by ~200°C compared to the parent compound .

Reactivity Trends :

Pharmacological Activity

Biological Activity

3-Chloro-6-hydrazinylpyridazine hydrochloride, a compound with the chemical formula C4H5ClN4, has garnered attention in recent years due to its potential biological activities. This article reviews the compound's biological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Weight : 144.56 g/mol

- CAS Number : 17284-97-8

- InChI Key : FXYQRYGWWZKUFV-UHFFFAOYSA-N

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 3

- Log P (octanol-water partition coefficient) : 0.42

Antiparasitic Activity

One of the notable biological activities of this compound is its antiparasitic effect, particularly against Cryptosporidium species. A study reported that derivatives of this compound exhibited promising activity against Cryptosporidium hominis and Cryptosporidium parvum, with effective concentrations (EC50) ranging from approximately 0.2 to 6 μM .

The mechanism of action appears to involve interference with the late-stage development of the parasite, as evidenced by time-kill assays that demonstrated rapid elimination of parasites in vitro . The compound's structural modifications significantly influenced its potency, highlighting the importance of specific substituents on the pyridazine ring.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the hydrazine and chlorine substituents can enhance or diminish biological activity. For instance, the introduction of different aryl groups at specific positions on the pyridazine scaffold has been shown to alter both potency and selectivity against various Cryptosporidium species .

Table 1: Structure-Activity Relationships of 3-Chloro-6-Hydrazinylpyridazine Derivatives

| Compound ID | Substituent | EC50 (μM) | Notes |

|---|---|---|---|

| 1 | None | ~6 | Baseline activity |

| 2 | 3,4-Dichlorophenyl | ~0.56 | Enhanced activity |

| 12a | Aryl acetamide | ~0.2 | Superior potency |

Study on Anticryptosporidial Activity

In a comparative study, researchers evaluated the efficacy of this compound against standard treatments for Cryptosporidium infections. The compound was found to be more effective than nitazoxanide in eliminating parasites in cell cultures, suggesting it may offer a new therapeutic avenue for treating cryptosporidiosis, particularly in immunocompromised patients .

In Vivo Efficacy

Further investigations into its pharmacokinetics revealed that certain analogs provided prolonged exposure in the intestinal environment, which is critical for achieving effective concentrations against intestinal parasites .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-6-hydrazinylpyridazine hydrochloride?

- Methodology : The compound is commonly synthesized via condensation reactions. For example, reacting 3,6-dichloropyridazine (a precursor) with hydrazine hydrate under reflux conditions in ethanol . Advanced derivatives are synthesized by coupling 3-chloro-6-hydrazinylpyridazine with ketones (e.g., cyclopentanone) or acid derivatives (e.g., phenoxy acetic acid) using coupling agents like TBTU and lutidine .

- Key Parameters : Reaction times (3–5 hours), temperature (reflux at ~78°C), and stoichiometric ratios (typically 1:1 for hydrazine or ketone coupling) are critical for yield optimization .

Q. How is the compound characterized post-synthesis?

- Techniques :

- X-ray crystallography resolves molecular conformation and hydrogen-bonding networks. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.06 Å, b = 11.68 Å, c = 12.13 Å, and dihedral angles between pyridazine and substituents (4.5–12°) .

- NMR spectroscopy (¹H/¹³C) confirms hydrazinyl and chloro substituents.

- HPLC (using C18 columns, UV detection at 254 nm) validates purity, with mobile phases like acetonitrile/water (70:30) .

Q. What stability and storage conditions are recommended?

- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Degradation occurs under prolonged exposure to humidity or acidic/basic conditions .

- Handling : Use PPE (gloves, lab coat) in fume hoods due to potential respiratory and skin irritation .

Advanced Research Questions

Q. How to design pharmacological screening experiments for this compound?

- In vitro assays :

- Cyclooxygenase (COX) inhibition : Use purified COX-1/COX-2 enzymes and measure prostaglandin production via ELISA .

- Antibacterial activity : Perform MIC assays against S. aureus or E. coli using broth microdilution (concentrations: 1–100 µg/mL) .

- In vivo models : Evaluate analgesic efficacy in rodent hot-plate or tail-flick tests, comparing dose-dependent latency changes .

Q. How to resolve contradictions in crystallographic data for derivatives?

- Approach : Compare synthesis conditions (e.g., solvent polarity, temperature) that influence crystal packing. For example, recrystallization in ethanol vs. DCM may yield different polymorphs .

- Refinement : Use twin-domain modeling (e.g., inversion twins with 0.73:0.27 ratio) to address asymmetric unit discrepancies .

Q. What computational methods predict electronic properties and reactivity?

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate HOMO-LUMO gaps, electrostatic potentials, and nucleophilic/electrophilic sites .

- Parameters : Basis sets like 6-311G(d,p) and solvent effects (PCM model for ethanol) improve accuracy .

Q. How to optimize coupling reactions for higher yields?

- Agents : Compare TBTU (yields ~75–85%) with alternatives like CDI or DCC. TBTU minimizes side reactions in polar aprotic solvents (e.g., DMF) .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acyl transfer in amide couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.